1-(3-Carboxypropylcarbamoyl)-5-fluorouracil
Overview
Description
1-(3-Carboxypropylcarbamoyl)-5-fluorouracil is a fluorinated pyrimidine analog It is structurally related to 5-fluorouracil, a well-known chemotherapeutic agent used in the treatment of various cancers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Carboxypropylcarbamoyl)-5-fluorouracil typically involves the reaction of 5-fluorouracil with 3-carboxypropyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Carboxypropylcarbamoyl)-5-fluorouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the molecule can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Carboxypropylcarbamoyl)-5-fluorouracil has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and pathways.
Medicine: Investigated for its potential as an anticancer agent due to its structural similarity to 5-fluorouracil.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Carboxypropylcarbamoyl)-5-fluorouracil involves its incorporation into cellular DNA and RNA, leading to the inhibition of DNA synthesis and cell division. The compound targets thymidylate synthase, an enzyme crucial for DNA replication, thereby exerting its cytotoxic effects on rapidly dividing cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent with a similar structure.
1-(2-Carboxyethylcarbamoyl)-5-fluorouracil: Another fluorinated pyrimidine analog with similar properties.
Uniqueness
1-(3-Carboxypropylcarbamoyl)-5-fluorouracil is unique due to the presence of the 3-carboxypropylcarbamoyl group, which enhances its chemical stability and potential therapeutic applications. This modification may also improve its pharmacokinetic properties and reduce side effects compared to other similar compounds.
Properties
IUPAC Name |
4-[(5-fluoro-2,4-dioxopyrimidine-1-carbonyl)amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3O5/c10-5-4-13(9(18)12-7(5)16)8(17)11-3-1-2-6(14)15/h4H,1-3H2,(H,11,17)(H,14,15)(H,12,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZFBVWHAXOYNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C(=O)NCCCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219768 | |
Record name | 1-(3-Carboxypropylcarbamoyl)-5-fluorouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69519-16-0 | |
Record name | 1-(3-Carboxypropylcarbamoyl)-5-fluorouracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069519160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Carboxypropylcarbamoyl)-5-fluorouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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